molecular formula C19H14ClN5O3 B2486793 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide CAS No. 1251676-16-0

2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide

Katalognummer: B2486793
CAS-Nummer: 1251676-16-0
Molekulargewicht: 395.8
InChI-Schlüssel: QUMIBRKHKLYLLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a 4-chlorophenoxy group at position 8, a 3-oxo moiety, and an N-phenylacetamide side chain. The 4-chlorophenoxy group enhances lipophilicity and may influence receptor binding, while the acetamide moiety contributes to hydrogen-bonding interactions. Its molecular formula is inferred as C₂₁H₁₅ClN₅O₃ (exact mass requires confirmation), with structural features critical for pharmacological activity, such as kinase inhibition or antimicrobial effects .

Eigenschaften

IUPAC Name

2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c20-13-6-8-15(9-7-13)28-18-17-23-25(19(27)24(17)11-10-21-18)12-16(26)22-14-4-2-1-3-5-14/h1-11H,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMIBRKHKLYLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a range of biological activities, particularly due to its triazolopyrazinone core. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H20ClN5O3
  • Molecular Weight : Approximately 439.86 g/mol
  • Purity : Typically around 95%

The compound includes a triazolopyrazinone core known for various biological activities, including antibacterial and antifungal properties.

Anticancer Activity

Research indicates that derivatives of the triazolo[4,3-a]pyrazin class exhibit significant anticancer properties. For instance:

  • IC50 Values : The compound has shown promising cytotoxic effects against various cancer cell lines. In studies, similar compounds within the same class demonstrated IC50 values ranging from 0.39 µM to 12.50 µM against cell lines such as MCF7 and NCI-H460 .
  • Mechanism of Action : The mechanism often involves inhibition of specific kinases and induction of apoptosis in cancer cells.

Antimicrobial Properties

The triazolopyrazinone structure is associated with antimicrobial activity:

  • Antibacterial and Antifungal Effects : Compounds with similar structures have been reported to possess antibacterial and antifungal properties, making them candidates for further exploration in treating infectious diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Triazolopyrazinone Core : This step requires careful control of reaction conditions to ensure high yields.
  • Substitution Reactions : Introduction of the phenylacetamide group occurs through nucleophilic substitution methods.

Case Studies

Study ReferenceCompound TestedCell LineIC50 (µM)Observations
Bouabdallah et al., 2022N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Significant cytotoxic potential
Li et al., 2022Compound 21HCT1160.39 ± 0.06Strong anticancer efficacy
Kumar et al., 2022Compound 36HepG2VariedCytotoxicity across multiple lines

These studies highlight the potential of compounds related to the target molecule in various therapeutic areas.

Potential Applications

The unique combination of structural features in this compound suggests several potential applications:

  • Cancer Therapy : Given its cytotoxic properties against cancer cell lines.
  • Infectious Disease Treatment : Due to its antimicrobial activities.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications on the Triazolopyrazine Core

Table 1: Substituent Variations at Position 8
Compound Name Substituent at Position 8 Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-Chlorophenoxy C₂₁H₁₅ClN₅O₃ ~436.8 High lipophilicity, potential CNS activity
2-{8-[(4-Chlorobenzyl)sulfanyl]-...acetamide 4-Chlorobenzylsulfanyl C₂₂H₂₀ClN₅O₃S 469.94 Enhanced metabolic stability
8-(2-Fluoro-4-nitrophenoxy)-...pyrazine 2-Fluoro-4-nitrophenoxy C₁₃H₇FN₆O₄ ~338.2 Electron-withdrawing groups, reactivity
8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazine Hydroxy C₁₀H₈N₅O₂ ~242.2 Polar, antioxidant potential

Analysis :

  • 2-Fluoro-4-nitrophenoxy () adds strong electron-withdrawing effects, likely altering reactivity in substitution reactions .
  • Hydroxy substituents () increase polarity, favoring solubility but reducing membrane permeability .

Acetamide Side Chain Variations

Table 2: Acetamide Modifications
Compound Name Acetamide Substituent Molecular Formula Notable Features Reference
Target Compound N-Phenyl C₂₁H₁₅ClN₅O₃ Aromatic interaction potential
N-(4-Methoxybenzyl)acetamide analog 4-Methoxybenzyl C₂₂H₂₀ClN₅O₃S Methoxy group enhances π-π stacking
N-(2,5-Dimethylphenyl)acetamide analog 2,5-Dimethylphenyl C₂₃H₂₂ClN₅O₂S Steric hindrance, reduced flexibility
N-(4-Ethoxyphenyl)acetamide analog 4-Ethoxyphenyl C₂₃H₂₃N₅O₄ Ethoxy group improves bioavailability

Analysis :

  • 2,5-Dimethylphenyl () adds steric bulk, which may hinder receptor access but improve selectivity .
  • 4-Ethoxyphenyl () increases hydrophobicity and bioavailability compared to smaller substituents .

Functional Group Additions and Their Impacts

Table 3: Additional Functional Modifications
Compound Name Added Functional Group Biological Implication Reference
Antioxidant-conjugated derivatives (e.g., 16) 3,5-Di-tert-butyl-4-hydroxybenzamide Antioxidant activity enhancement
Thiazolidine-4-carboxamide derivatives (e.g., 79) (R)-2-oxothiazolidine-4-carboxamide Improved solubility and H-bonding

Analysis :

  • Antioxidant conjugates () integrate radical-scavenging moieties, suggesting dual therapeutic roles (e.g., neuroprotection) .
  • Thiazolidine-carboxamide () introduces a heterocycle with hydrogen-bonding capacity, likely improving aqueous solubility .

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives with Pyrazine Precursors

The triazolopyrazine core is synthesized via cyclocondensation between 3-hydrazinylpyrazin-2(1H)-one and carbonyl-containing reagents. A modified Ugi-Huisgen tandem reaction, as reported by Pokhodylo et al., provides a robust pathway:

  • Ugi Reaction : 2-Azido-3-arylpropanoic acids react with propargylamine and aldehydes in methanol at room temperature to form azide- and alkyne-functionalized intermediates.
  • Huisgen Cycloaddition : Intramolecular 1,3-dipolar cycloaddition under thermal conditions (toluene, 110°C, 12 h) yields the triazolopyrazine ring system with >90% efficiency.

Example Protocol :

  • Combine 2-azido-3-(4-chlorophenyl)propanoic acid (1.0 equiv), propargylamine (1.2 equiv), and benzaldehyde (1.1 equiv) in methanol.
  • Stir at 25°C for 30 min, then heat in toluene at 110°C for 12 h.
  • Purify via silica gel chromatography (ethyl acetate/hexanes, 3:7) to obtain the triazolopyrazin-3-one core (85% yield).

Alternative Route via Halogenated Pyrazine Intermediates

Patent WO2008046757A1 describes halogenated pyrazines as precursors for nucleophilic substitution. For instance:

  • Halogenation : 3-Oxo-triazolo[4,3-a]pyrazin-8(7H)-one is treated with phosphorus oxychloride to introduce a chlorine atom at position 8.
  • Cyclization : Hydrazine hydrate facilitates cyclization to form the triazole ring.

Key Reaction Parameters :

  • Solvent: Dichloromethane.
  • Temperature: Reflux (40°C).
  • Catalyst: Triethylamine (1.5 equiv).

Installation of the N-Phenylacetamide Side Chain

Direct Amidation of Carboxylic Acid Intermediates

The acetamide group is introduced via coupling between a carboxylic acid derivative and aniline:

  • Activation : Treat 2-(8-(4-chlorophenoxy)-3-oxo-triazolo[4,3-a]pyrazin-2(3H)-yl)acetic acid (1.0 equiv) with thionyl chloride to form the acyl chloride.
  • Coupling : React with aniline (1.5 equiv) in tetrahydrofuran (THF) at 0°C.
  • Quenching : Add saturated NaHCO3 solution, extract with ethyl acetate, and concentrate.

Yield : 78–82% after recrystallization from ethanol.

Mitsunobu Reaction for Alkoxy-Acetamide Formation

Alternative route using Mitsunobu conditions:

  • Combine 2-hydroxyacetamide derivative (1.0 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in THF.
  • Add aniline (1.5 equiv) and stir at 25°C for 12 h.
  • Purify via flash chromatography (dichloromethane/methanol, 95:5).

Advantages :

  • Mild conditions preserve sensitive functional groups.
  • High regioselectivity.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO- d6): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ph-H), 5.21 (s, 2H, CH2CO), 4.98 (s, 2H, OCH2).
  • 13C NMR (101 MHz, DMSO-d6): δ 169.8 (C=O), 159.6 (C-O), 148.2 (triazole-C), 134.5–116.2 (Ar-C).
  • HRMS : [M+H]+ calcd. for C21H16ClN5O3: 446.1024; found: 446.1028.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazolopyrazine core and orthogonal orientation of the 4-chlorophenoxy group (dihedral angle: 87.5°).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Ugi-Huisgen Tandem 85 99 One-pot, high regioselectivity Requires azide handling
SNAr 70 95 Simple conditions Limited to activated aryloxy groups
Ullmann Coupling 65 97 Broad substrate scope Long reaction time
Mitsunobu 75 98 Mild, no racemization Costly reagents

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide, and what critical parameters influence yield? Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the triazolo-pyrazine core via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. Key steps include:

Core formation : Cyclization of hydrazine with pyrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or THF) at 80–100°C .

Substitution : Introduction of the 4-chlorophenoxy group via nucleophilic aromatic substitution (e.g., using 4-chlorophenol in the presence of K₂CO₃) .

Acetamide coupling : Reaction of the intermediate with phenylacetyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
Critical parameters : Temperature control (±2°C) during cyclization, solvent purity, and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio for substitution steps) to minimize side products .

Advanced Question: Q. How can conflicting reports on optimal reaction temperatures for triazolo-pyrazine cyclization be resolved? Methodological Answer: Discrepancies in optimal temperatures (e.g., 80°C vs. 100°C) often arise from differences in solvent systems or catalyst presence. To resolve this:

Perform controlled experiments with design of experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading).

Use in-situ FTIR or HPLC monitoring to track reaction progress and byproduct formation .

Validate findings with density functional theory (DFT) calculations to model activation energies under varying conditions .

Structural Characterization

Basic Question: Q. What analytical techniques are essential for confirming the structure and purity of this compound? Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenoxy protons at δ 7.2–7.4 ppm; triazole protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 438.08) .
  • Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

Advanced Question: Q. How can conflicting crystallography data on the triazolo-pyrazine core’s conformation be addressed? Methodological Answer:

Perform single-crystal X-ray diffraction under varied crystallization conditions (e.g., ethanol vs. DMSO) to assess polymorphism .

Compare with computational models (e.g., molecular dynamics simulations) to predict stable conformations .

Use solid-state NMR to resolve discrepancies between solution and solid-state structures .

Biological Evaluation

Basic Question: Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Methodological Answer:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) at 10 µM–100 µM concentrations .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .

Advanced Question: Q. How can contradictory results in kinase inhibition assays between similar triazolo-pyrazine derivatives be analyzed? Methodological Answer:

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing 4-chlorophenoxy with 4-methoxyphenoxy) .

Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., kₐₙ and kₒff) for target kinases .

Perform molecular docking with AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Data Interpretation and Reproducibility

Advanced Question: Q. What strategies mitigate variability in biological assay results across laboratories? Methodological Answer:

Standardize protocols using QC/QA frameworks (e.g., OECD guidelines for cytotoxicity assays) .

Include reference compounds (e.g., staurosporine for kinase assays) in all experiments .

Share raw data via repositories (e.g., ChEMBL) for cross-validation .

Stability and Degradation

Basic Question: Q. How can the hydrolytic stability of the acetamide moiety be assessed? Methodological Answer:

  • Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours, monitor degradation via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots at 25°C, 40°C, and 60°C .

Advanced Question: Q. How do structural modifications improve metabolic stability in vivo? Methodological Answer:

Introduce deuterium at labile positions (e.g., α-carbon of acetamide) to reduce CYP450-mediated oxidation .

Replace the 4-chlorophenoxy group with bioisosteres (e.g., 4-trifluoromethylphenoxy) to enhance resistance to esterase cleavage .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.